molecular formula C7H6BrNO2 B1364806 Methyl 2-bromoisonicotinate CAS No. 26156-48-9

Methyl 2-bromoisonicotinate

Cat. No.: B1364806
CAS No.: 26156-48-9
M. Wt: 216.03 g/mol
InChI Key: MULLTHQTADMZDM-UHFFFAOYSA-N
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Description

Methyl 2-bromoisonicotinate (CAS: 26156-48-9) is a pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Structurally, it features a bromine atom at the 2-position of the pyridine ring and a methyl ester group at the 4-position (isonicotinate framework). This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable functionalization at the brominated position .

The synthesis of this compound typically involves esterification of 2-bromoisonicotinic acid using methanol under acidic conditions. Its purity (>98%) and commercial availability make it a staple in organic synthesis workflows .

Chemical Reactions Analysis

Methyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-bromoisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-bromoisonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Methyl 2-bromoisonicotinate belongs to a broader class of halogenated pyridine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound Name CAS Number Molecular Formula Substituents (Position) Key Differences
This compound 26156-48-9 C₇H₆BrNO₂ Br (2), COOCH₃ (4) Reference compound
Ethyl 2-bromoisonicotinate 89978-52-9 C₈H₈BrNO₂ Br (2), COOC₂H₅ (4) Longer ester chain (ethyl vs. methyl)
Methyl 2-methoxyisonicotinate 26156-51-4 C₈H₈NO₃ OCH₃ (2), COOCH₃ (4) Methoxy substituent replaces bromine
Methyl 2-bromo-5-hydroxyisonicotinate 1256810-42-0 C₇H₅BrNO₃ Br (2), OH (5), COOCH₃ (4) Additional hydroxyl group at position 5
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate 1244018-31-2 C₉H₁₀BrNO₃ Br (2), OH (3), CH₃ (6), COOC₂H₅ (4) Multi-substituted (hydroxy, methyl, ethyl ester)

Key Observations :

  • Ester Chain Length: Ethyl esters (e.g., Ethyl 2-bromoisonicotinate) exhibit higher molecular weights (230.07 vs.
  • Substituent Effects : Methoxy or hydroxyl groups reduce electrophilicity at the 2-position, diminishing suitability for cross-coupling reactions compared to brominated analogs .

Physical and Chemical Properties

  • Solubility : Methyl esters generally have lower boiling points and higher volatility compared to ethyl or butyl analogs, influencing their application in gas chromatography (e.g., methyl esters of resin acids in GC analysis) .
  • Stability : Brominated pyridines are sensitive to light and moisture, necessitating storage under inert conditions .

Biological Activity

Methyl 2-bromoisonicotinate (CAS No. 26156-48-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies that highlight its efficacy against various pathogens.

This compound has the following chemical properties:

  • Molecular Formula : C7_7H6_6BrNO2_2
  • Molecular Weight : 216.03 g/mol
  • Purity : ≥98.0% (by GC)
  • Melting Point : 34.0 to 38.0 °C
  • Solubility : Soluble in organic solvents, with varying solubility in water .

Synthesis

The synthesis of this compound typically involves the esterification of 2-bromoisonicotinic acid with methanol, often using coupling agents such as EDC·HCl. This method allows for high yields and purity of the final product, which can then be characterized using techniques such as NMR and LC-MS .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a study synthesized butyl derivatives of bromoisonicotinate and tested their efficacy against multi-drug resistant strains of Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli ST405. The results indicated that these compounds showed effective antibacterial activity, suggesting that this compound and its derivatives could serve as potential therapeutic agents against resistant bacterial strains .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding interactions of this compound with bacterial proteins. These studies revealed favorable binding energies, indicating strong interactions that contribute to its antibacterial efficacy. The compounds demonstrated potential as inhibitors against critical bacterial targets, which is essential for developing new antibiotics .

Case Studies

  • Antibacterial Efficacy Against MRSA and ESBL-E. coli :
    • In vitro testing showed that derivatives of this compound were effective against MRSA and ESBL-producing E. coli. The micro-broth dilution method was used to determine the minimum inhibitory concentrations (MICs), with several derivatives displaying promising results .
  • Synthesis and Characterization :
    • A study reported the synthesis of butyl 2-bromoisonicotinate through Fischer esterification, followed by arylation reactions which yielded several active compounds against resistant pathogens. This highlights the versatility of this compound in synthetic chemistry aimed at drug development .

Pharmacological Implications

The biological activity of this compound extends beyond antibacterial properties. Compounds derived from isonicotinic acid derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory and antiviral effects. This broad spectrum of activity makes it a candidate for further research in drug discovery efforts targeting multiple diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Methyl 2-bromoisonicotinate, and how do reaction parameters influence yield?

  • Answer : Fischer esterification is a common method, utilizing a strong acid catalyst (e.g., H₂SO₄) and excess methanol to esterify 2-bromoisonicotinic acid. Key parameters include temperature (80–100°C), reaction time (12–24 hours), and molar ratios of reactants. Yield optimization requires systematic variation of these factors, supported by purity validation via HPLC (>95% purity) and structural confirmation via 1H NMR^1 \text{H NMR} (e.g., ester methyl group resonance at ~3.9 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Essential techniques include:

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: To confirm esterification and bromine substitution patterns.
  • Mass spectrometry (HRMS): For molecular ion validation (e.g., m/z 215.95 for C₇H₆BrNO₂⁺).
  • HPLC/GC: To assess purity (>95% by area normalization).
  • IR spectroscopy: To identify ester carbonyl stretches (~1700 cm⁻¹).
    These methods align with guidelines for rigorous characterization of novel compounds .

Q. How does the bromine substituent affect the electronic properties of this compound in nucleophilic substitution reactions?

  • Answer : The bromine atom at the 2-position acts as an electron-withdrawing group, activating the pyridine ring for electrophilic attacks. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric and electronic effects can be quantified via Hammett constants or computational modeling .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

  • Answer : Store under inert atmosphere at –20°C to prevent hydrolysis. Degradation is monitored via periodic HPLC analysis (e.g., detection of 2-bromoisonicotinic acid as a breakdown product). Stability studies should report humidity, temperature, and light exposure conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

  • Answer : Systematic approaches include:

  • Reproducing experiments under identical conditions (solvent, catalyst loading, temperature).
  • Statistical validation using confidence intervals (e.g., 95% CI for MIC values in antibacterial assays).
  • Computational DFT studies to compare transition-state energetics across derivatives.
    Contradictions often arise from unaccounted variables like trace moisture or impurity profiles .

Q. What experimental design principles optimize regioselectivity in functionalizing this compound?

  • Answer : Apply Design of Experiments (DoE) to screen variables:

  • Solvent polarity (e.g., DMF vs. THF) to influence reaction pathways.
  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki couplings).
  • Temperature gradients to favor kinetic vs. thermodynamic products.
    Data should be analyzed with ANOVA to identify significant factors .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvent effects. Software like Gaussian or ORCA, coupled with crystallographic data, validates computational predictions .

Q. How should researchers address discrepancies between experimental and theoretical yields in large-scale syntheses?

  • Answer : Conduct mass balance analyses to trace losses (e.g., during workup or chromatography). Use ICP-MS to detect catalyst leaching. Compare experimental yields with kinetic models (e.g., Arrhenius plots) to identify deviations caused by side reactions or incomplete conversions .

Q. What strategies enhance the green chemistry profile of this compound synthesis?

  • Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Employ catalytic systems (e.g., enzyme-mediated esterification) to reduce waste. Metrics like E-factor and atom economy should be reported, with life-cycle assessment (LCA) for scalability .

Q. How can isotopic labeling of this compound elucidate mechanistic pathways in cross-coupling reactions?

  • Answer : Synthesize 13C^{13}\text{C}-labeled derivatives to track carbon migration via 13C NMR^{13}\text{C NMR}. Use deuterated solvents (e.g., DMSO-d₆) in kinetic isotope effect (KIE) studies. Data should be corroborated with in-situ IR or Raman spectroscopy to detect intermediates .

Q. Methodological Guidelines

  • Data Reporting : Adhere to significant figure rules (e.g., ±0.01 g for balances) and include measurement uncertainties in tables .
  • Reproducibility : Detailed experimental protocols (e.g., catalyst activation steps) must be included in supplementary materials .
  • Statistical Rigor : Use p-values <0.05 for significance claims and provide raw data for peer validation .

Properties

IUPAC Name

methyl 2-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULLTHQTADMZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397265
Record name methyl 2-bromoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26156-48-9
Record name methyl 2-bromoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-isonicotinic acid methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-bromoisonicotinic acid (73 g, 0.361 mol) in dichloromethane (500 mL) and methanol (35 g, 1.08 mol) was added 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (67 g, 0.434 mol) by portions. The mixture was stirred at ambient temperature overnight. Then 120 g silica gel was added and the solvent evaporated. The residue was purified by flash chromatography, eluting with 5% ethyl acetate in petroleum ether to afford 58 g (75%) of methyl 2-bromoisonicotinate as a white solid.
[Compound]
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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